2-{[bis(4-fluorophenyl)methyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide
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Overview
Description
2-{[bis(4-fluorophenyl)methyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[bis(4-fluorophenyl)methyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide typically involves multiple steps, starting with the preparation of the bis(4-fluorophenyl)methylamine intermediate. This intermediate is then reacted with N-(1-cyano-1-cyclopropylethyl)acetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling the reaction conditions ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[bis(4-fluorophenyl)methyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another,
Properties
IUPAC Name |
2-[bis(4-fluorophenyl)methylamino]-N-(1-cyano-1-cyclopropylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O/c1-21(13-24,16-6-7-16)26-19(27)12-25-20(14-2-8-17(22)9-3-14)15-4-10-18(23)11-5-15/h2-5,8-11,16,20,25H,6-7,12H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBKWTZQBDCGAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CNC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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